molecular formula C15H18N2OS2 B2828338 4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1396761-76-4

4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2828338
CAS No.: 1396761-76-4
M. Wt: 306.44
InChI Key: DIYVCDFDGAIKKT-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a piperidine carboxamide derivative featuring dual thiophene moieties. This structural motif is commonly explored in medicinal chemistry for targeting central nervous system (CNS) receptors, ion channels, or enzymes due to thiophene’s resemblance to endogenous aromatic systems.

Properties

IUPAC Name

4-thiophen-2-yl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-15(16-11-13-3-1-9-19-13)17-7-5-12(6-8-17)14-4-2-10-20-14/h1-4,9-10,12H,5-8,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYVCDFDGAIKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a derivative of piperidine that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to explore its biological activity, focusing on its anticancer properties, neuropharmacological effects, and antimicrobial activity.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with thiophene moieties, which are known to enhance biological activity through interactions with various biological targets. The synthesis of such compounds often involves multi-step processes that include cycloadditions and functional group modifications to optimize their pharmacological profiles.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including the compound , exhibit promising anticancer activity . For instance, a study highlighted the efficacy of various piperidine derivatives in inducing apoptosis in cancer cells. The compound demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
BleomycinFaDu5.0DNA damage induction
This compoundFaDu3.5Apoptosis induction

Neuropharmacological Effects

The neuropharmacological potential of piperidine derivatives has been explored, particularly in the context of Alzheimer's disease. Compounds similar to this compound have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter degradation. This dual action can enhance cholinergic signaling and potentially alleviate cognitive deficits associated with neurodegenerative diseases .

Antimicrobial Activity

In addition to anticancer and neuropharmacological effects, the compound has been evaluated for its antimicrobial properties . Studies have reported that certain piperidine derivatives exhibit significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable or superior to established antibiotics .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
CiprofloxacinStaphylococcus aureus2
This compoundStaphylococcus aureus3.12
This compoundEscherichia coli12.5

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of thiophene groups enhances lipophilicity and facilitates better interaction with biological targets, which is crucial for its anticancer and antimicrobial activities. Studies employing computational methods like PASS (Prediction of Activity Spectra for Substances) have predicted a broad spectrum of biological activities for this class of compounds .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide as an antiviral agent. Research indicates that compounds within this class exhibit inhibitory effects against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). For example, derivatives with similar structures have shown effective EC50 values in the low micromolar range, suggesting strong antiviral activity .

Table 1: Antiviral Efficacy of Related Compounds

Compound NameVirus TargetedEC50 (μM)Reference
Compound ARSV5–28
Compound BHCV6.7
This compoundRSV/HCVTBDTBD

Anticancer Properties

In addition to antiviral applications, this compound has been investigated for its anticancer properties. Studies have shown that similar piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . The structural features of the compound may enhance its ability to interact with molecular targets associated with cancer progression.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (μM)Mechanism of ActionReference
Compound CBreast cancer15Apoptosis induction
Compound DLung cancer10Cell cycle arrest
This compoundTBDTBDTBDTBD

Case Studies

Several case studies have documented the synthesis and evaluation of piperidine derivatives similar to this compound. For instance, a study published in MDPI explored various structural modifications and their impact on biological activity, demonstrating how slight alterations can significantly enhance efficacy against specific viral strains . Another study focused on the synthesis of thiophene-containing compounds and their biological evaluations, providing insights into structure–activity relationships .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Heterocyclic Moieties : Replacement of thiophene with triazolopyridazine () introduces additional hydrogen-bonding sites, which may improve target selectivity but reduce metabolic stability.

Physicochemical Properties

Property Target Compound Compound 6 (Fluorophenyl) ML277 Triazolopyridazine Analog ()
Molecular Weight (g/mol) ~332.5 297.8 443.5 ~370.4
Predicted logP 3.5 2.8 3.1 2.9
Solubility (mg/mL) <0.1 (predicted) 0.3–0.5 0.2 0.5–1.0
Melting Point Not reported Not reported Not reported Not reported

Analysis :

  • The target compound’s high logP suggests superior membrane permeability but may limit solubility, necessitating formulation adjustments for in vivo use.
  • Fluorophenyl analogs (e.g., Compound 6) balance lipophilicity and solubility, making them more favorable for oral bioavailability.

Q & A

Q. What are the optimal synthetic routes for 4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of thiophene-containing intermediates. Key steps include:
  • Coupling of thiophene moieties : Reaction of thiophene-2-carboxylic acid derivatives with piperidine intermediates under amide bond-forming conditions (e.g., using carbodiimide coupling agents like EDC/HCl) .
  • Control of reaction conditions : Temperature (often 0–80°C), solvent choice (DMF, dichloromethane, or THF), and reaction time (6–24 hours) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used to isolate the final product .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Analytical characterization requires:
  • NMR spectroscopy : Key signals include aromatic protons from thiophene rings (δ 6.8–7.5 ppm) and aliphatic protons from the piperidine ring (δ 1.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with expected m/z values .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Cytotoxicity assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition studies : Screen against kinases or proteases due to structural similarity to known inhibitors (e.g., ATP-binding site targeting) .
  • Cellular uptake assays : Fluorescent labeling (e.g., BODIPY derivatives) to evaluate membrane permeability .

Advanced Research Questions

Q. How can researchers address low yields during the final amide bond formation step?

  • Methodological Answer :
  • Optimize coupling agents : Replace EDC with HATU or PyBOP for sterically hindered reactions .
  • Solvent polarity adjustment : Switch from DMF to dichloromethane to reduce side reactions .
  • Temperature modulation : Perform reactions at 0–4°C to minimize decomposition .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiophene moieties?

  • Methodological Answer :
  • Thiophene substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to enhance binding affinity to hydrophobic enzyme pockets .
  • Piperidine ring modifications : Compare N-methylation vs. sp³ hybridization effects on conformational flexibility and target engagement .
  • Bioisosteric replacement : Replace thiophene with furan or pyridine to assess tolerance for heterocyclic diversity .

Q. How should contradictory data between in vitro and in vivo pharmacokinetic profiles be resolved?

  • Methodological Answer :
  • Metabolic stability assays : Use liver microsomes to identify rapid clearance pathways (e.g., cytochrome P450-mediated oxidation) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
  • Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities for lead optimization .

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